molecular formula C23H20N2O3S B14918816 11-(furan-2-yl)-10-(thiophen-2-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(furan-2-yl)-10-(thiophen-2-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B14918816
M. Wt: 404.5 g/mol
InChI Key: DYRXXLNDGPKCRY-UHFFFAOYSA-N
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Description

11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by the presence of furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their integration into the dibenzo[b,e][1,4]diazepin-1-one framework. Common reagents used include acyl chlorides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-FURYL)-3-(2-THIENYL)-2-PROPEN-1-ONE: Shares similar heterocyclic structures but differs in its overall framework and properties.

    2-thienyl group derivatives: Compounds containing the 2-thienyl group exhibit similar chemical behaviors but vary in their applications and effects.

Uniqueness

11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE stands out due to its unique combination of furan and thiophene rings within the dibenzo[b,e][1,4]diazepin-1-one framework, offering distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

6-(furan-2-yl)-5-(2-thiophen-2-ylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H20N2O3S/c26-19-10-3-8-17-22(19)23(20-11-4-12-28-20)25(18-9-2-1-7-16(18)24-17)21(27)14-15-6-5-13-29-15/h1-2,4-7,9,11-13,23-24H,3,8,10,14H2

InChI Key

DYRXXLNDGPKCRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CS4)C5=CC=CO5)C(=O)C1

Origin of Product

United States

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